(2R)-2-Methyloxirane-2-carboxylic acid
CAS No.: 162251-75-4
Cat. No.: VC6691387
Molecular Formula: C4H6O3
Molecular Weight: 102.089
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162251-75-4 |
|---|---|
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.089 |
| IUPAC Name | (2R)-2-methyloxirane-2-carboxylic acid |
| Standard InChI | InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 |
| Standard InChI Key | CSEUSVYSDPXJAP-SCSAIBSYSA-N |
| SMILES | CC1(CO1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(2R)-2-Methyloxirane-2-carboxylic acid, also known as (2R)-2-methyl-2-oxiranecarboxylic acid, is identified by the IUPAC name 2-methyloxirane-2-carboxylic acid . Its stereochemical configuration at the C2 position is designated as R, conferring chirality to the molecule. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 162251-75-4 | |
| Molecular Formula | ||
| Molecular Weight | 102.09 g/mol | |
| SMILES | ||
| InChIKey | CSEUSVYSDPXJAP-SCSAIBSYSA-N |
Stereochemical Analysis
The molecule’s chirality arises from the asymmetric carbon (C2) within the oxirane ring, which bears a methyl group, a carboxylic acid moiety, and two oxygen atoms. X-ray crystallography and quantum mechanical computations confirm that the R configuration results in a distinct three-dimensional arrangement, influencing its reactivity and biological interactions . The strained oxirane ring contributes to its electrophilic character, making it a reactive intermediate in organic synthesis .
Synthesis and Production Methods
Epoxidation of α,β-Unsaturated Carboxylic Acids
A common route to (2R)-2-Methyloxirane-2-carboxylic acid involves the stereoselective epoxidation of (R)-2-methyl-2-butenoic acid using peracids such as m-chloroperbenzoic acid (mCPBA). This reaction proceeds via an electrophilic mechanism, with the peracid attacking the electron-deficient double bond to form the epoxide .
Industrial-Scale Diastereoselective Synthesis
Patent AU2017306546A1 outlines a multi-step synthesis leveraging Grignard reactions and manganese-catalyzed epoxidation :
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Amide Formation: Protection of the carboxylic acid group using morpholine or methoxyamine.
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Grignard Addition: Reaction with isopropenylmagnesium bromide to introduce the methyl group.
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Epoxidation: Diastereoselective epoxidation using a manganese catalyst (e.g., Mn(III)-salen complexes) to achieve >90% selectivity for the 2R isomer.
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Deprotection: Acidic hydrolysis to regenerate the carboxylic acid functionality.
This method emphasizes cost efficiency and scalability, with the manganese catalyst enabling high stereochemical control .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum chemical computations (Density Functional Theory, DFT) predict the and NMR spectra of (2R)-2-Methyloxirane-2-carboxylic acid :
Table 1: Predicted NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Oxirane CH | 3.2–3.5 | Doublet |
| Methyl (C2) | 1.4–1.6 | Singlet |
| Carboxylic Acid (OH) | 10.5–12.0 | Broad |
Table 2: Predicted NMR Chemical Shifts
| Carbon Environment | δ (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 175–178 |
| Oxirane C2 (quaternary) | 65–68 |
| Oxirane O-C-O | 55–58 |
| Methyl (C2) | 20–22 |
These shifts align with the molecule’s electronic environment, where the deshielded carboxylic proton appears as a broad peak due to hydrogen bonding .
Infrared (IR) and Mass Spectrometry
While experimental IR data are unavailable, computational models predict a strong absorption band at for the carbonyl group. Mass spectrometry would likely show a molecular ion peak at m/z 102, corresponding to the molecular weight .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The patent AU2017306546A1 highlights the compound’s role in synthesizing (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one, a potential therapeutic agent . The epoxide’s reactivity enables ring-opening reactions with nucleophiles (e.g., amines), facilitating the construction of complex pharmacophores.
Stereochemical Advantages
The 2R configuration ensures precise spatial orientation in drug-target interactions, enhancing binding affinity and reducing off-target effects. This stereoselectivity is critical for APIs (Active Pharmaceutical Ingredients) requiring chiral purity .
Physicochemical and Thermodynamic Properties
Solubility and Stability
(2R)-2-Methyloxirane-2-carboxylic acid is moderately soluble in polar solvents (e.g., water, ethanol) but unstable under strongly acidic or basic conditions due to ring-opening reactions. Storage at 2–8°C in inert atmospheres is recommended .
Thermodynamic Parameters
Computational models estimate:
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